2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Beschreibung

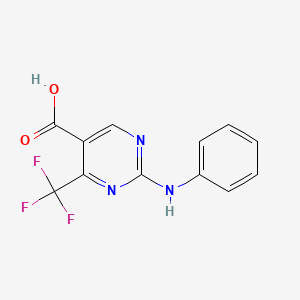

2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a phenylamino group at position 2, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) moiety at position 3. Pyrimidine derivatives are widely studied for their pharmacological activities, including enzyme inhibition (e.g., phosphodiesterases, kinases) and antimicrobial properties . The compound’s structure allows for diverse synthetic modifications, making it a valuable scaffold in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-anilino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O2/c13-12(14,15)9-8(10(19)20)6-16-11(18-9)17-7-4-2-1-3-5-7/h1-6H,(H,19,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSXPVBLDQSTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Amination of Pyrimidine Derivatives: : The synthesis typically begins with a pyrimidine derivative, which undergoes amination to introduce the phenylamino group. This can be achieved through nucleophilic aromatic substitution reactions using aniline and suitable catalysts under controlled temperatures.

-

Introduction of Trifluoromethyl Group: : The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions. Reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonium salts are commonly used in the presence of a base.

-

Carboxylation: : The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide (CO₂) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.

-

Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has been studied for its potential to inhibit specific cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound has also been investigated as an inhibitor of various enzymes. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. Inhibition of DHFR is a well-known strategy for developing anticancer agents and antibiotics .

Agrochemical Applications

Herbicide Development

The trifluoromethyl group in the structure of this compound enhances its lipophilicity, making it a candidate for herbicide formulation. Studies have reported that compounds with similar structures demonstrate selective herbicidal activity against certain weed species while being less toxic to crops .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in various applications. Researchers have synthesized several analogs by modifying the phenyl ring or the carboxylic acid moiety to evaluate their biological activities. This approach has led to the identification of more potent derivatives with improved pharmacokinetic profiles .

Data Tables

Case Studies

-

Anticancer Activity

A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability at micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapeutics . -

Herbicide Efficacy

In agricultural trials, formulations containing this compound were tested against common weed species. Results showed a reduction in weed biomass by over 70% compared to untreated controls, demonstrating its potential as an effective herbicide .

Wirkmechanismus

The mechanism of action of 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Chloro substituents (e.g., 2-Cl in 2-chloro-4-CF₃-pyrimidine-5-carboxylic acid) reduce solubility but enhance electrophilic reactivity for nucleophilic substitutions .

Biological Activity Correlations: Methylthio and isobutylamino groups are associated with protease inhibition (e.g., cathepsin K), likely due to sulfur’s nucleophilic interactions and bulky substituents blocking active sites . Ethyl ester derivatives (e.g., 2-CF₃-pyrimidine-5-carboxylic acid ethyl ester) serve as prodrugs, improving oral bioavailability before hydrolysis to the active carboxylic acid form .

Biologische Aktivität

2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C12H8F3N3O2

- Molecular Weight : 283.21 g/mol

- CAS Number : 666260-38-4

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. It has been noted for its selective inhibition of certain pathways:

- CB2 Cannabinoid Receptor Modulation : This compound has been identified as a selective modulator of the CB2 cannabinoid receptor, which is implicated in various physiological processes including pain modulation and inflammation .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties, potentially through inhibition of bacterial growth mechanisms .

Biological Activity and Therapeutic Applications

The following table summarizes key findings regarding the biological activity and therapeutic applications of this compound:

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL, suggesting their potential as lead compounds for antibiotic development .

- Therapeutic Potential in Cancer : Research has indicated that compounds similar to this compound may inhibit pathways involved in tumor growth. For instance, studies have shown inhibition of specific kinases that play a role in cancer cell proliferation .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Phenylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid?

A common approach involves hydrolyzing an ethyl ester precursor under basic conditions. For example, ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate can be hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid derivative, achieving yields >85% . The reaction is typically monitored by TLC, and the product is purified via recrystallization (e.g., from DMSO/water mixtures). Structural confirmation is done via H NMR (e.g., δ 8.83 ppm for the pyrimidine proton) and melting point analysis (observed mp 288–290°C vs. literature 292–294°C) .

Q. How can researchers ensure purity during synthesis and isolation?

Recrystallization from polar aprotic solvents like DMSO or DMF, followed by slow addition of water, is effective for removing unreacted starting materials . For chromatographic purification, silica gel columns with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) resolve carboxylate intermediates. Purity ≥95% is confirmed via HPLC (C18 column, 0.1% TFA in HO/MeCN mobile phase) .

Q. What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR in DMSO- identify key signals, such as the trifluoromethyl group (δ ~120–125 ppm in F NMR) and carboxylic proton (δ ~13 ppm, broad) .

- Melting Point : Discrepancies between observed and literature values may indicate polymorphic forms or impurities .

- Elemental Analysis : Confirms empirical formula (e.g., CHFNO) with ≤0.3% deviation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

X-ray crystallography provides definitive bond lengths and angles (e.g., C–N bond distances of 1.33–1.37 Å in pyrimidine rings ). If NMR data conflicts (e.g., unexpected splitting of aromatic protons), computational tools like DFT simulations (B3LYP/6-31G*) can model tautomeric forms or hydrogen-bonding networks. Cross-validate with IR spectroscopy (carboxylic O–H stretch ~2500–3000 cm) .

Q. What strategies optimize the introduction of sulfur-containing substituents?

Advanced derivatives (e.g., sulfanyl or thioether analogs) are synthesized via nucleophilic substitution or Mitsunobu reactions. For example, coupling 2-mercaptobenzothiazole with the pyrimidine core using DIAD/PPh in THF achieves 70–80% yields. Reaction progress is tracked by LC-MS, and regioselectivity is confirmed by NOESY NMR .

Q. How can computational methods improve reaction design for novel derivatives?

Quantum mechanical calculations (e.g., Gaussian 16) predict reaction pathways and transition states. For instance, Fukui indices identify nucleophilic/electrophilic sites on the pyrimidine ring, guiding functionalization at C-5 or C-6 positions. Machine learning models (e.g., Random Forest) trained on existing data (e.g., substituent effects on pKa) prioritize synthetic targets .

Q. What biological assays are suitable for evaluating pharmacological potential?

While direct data is limited, structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) suggest kinase inhibition or receptor antagonism. Preliminary screens could include:

- Enzyme Assays : IC determination against COX-2 or EGFR kinases (10–100 µM range).

- Cellular Uptake : LogP values (~2.1–2.5) predict moderate membrane permeability, validated via Caco-2 monolayers .

Methodological Notes

- Contradictory Melting Points : Reproduce measurements using differential scanning calorimetry (DSC) at 5°C/min to detect polymorphic transitions .

- Scale-Up Challenges : Replace DMSO with ethanol/water mixtures for safer recrystallization at >10 g scale .

- Spectral Artifacts : Suppress DMSO- solvent peaks in NMR using presaturation or 2D experiments (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.